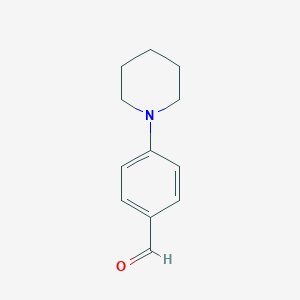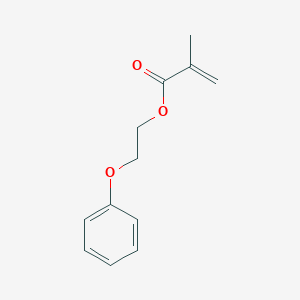
2-苯氧乙基甲基丙烯酸酯
描述
2-Phenoxyethyl methacrylate is an organic compound with the chemical formula C12H14O3. It is a colorless to light yellow liquid that is soluble in organic solvents such as ether, ketone, and alcohol. This compound is widely used in the chemical industry as a monomer for the synthesis of polymers, which are utilized in various applications including coatings, adhesives, and resins .
科学研究应用
2-Phenoxyethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Employed in the formulation of dental materials and bone regeneration scaffolds.
Industry: Applied in the production of high-performance coatings, adhesives, and resins.
作用机制
Target of Action
2-Phenoxyethyl methacrylate is an organic compound that is widely used in the chemical industry as an important raw material . It is often used as a synthetic intermediate for polymers . .
Mode of Action
The mode of action of 2-Phenoxyethyl methacrylate is primarily through its role as a monomer in polymer synthesis . It can polymerize with other monomers to produce high molecular weight materials, such as polymer coatings, resins, and adhesives .
Biochemical Pathways
Its role in polymer synthesis suggests it may influence the physical and chemical properties of the resulting polymer materials .
Pharmacokinetics
It is soluble in organic solvents such as ethers, ketones, and alcohols .
Result of Action
The primary result of the action of 2-Phenoxyethyl methacrylate is the formation of polymer materials with specific properties, such as flexibility, durability, and resistance to environmental factors . These properties make the resulting materials suitable for various applications, including coatings, resins, and adhesives .
Action Environment
The action of 2-Phenoxyethyl methacrylate can be influenced by various environmental factors. For instance, its reactivity and stability can be affected by temperature, light, and the presence of other chemicals . It is a flammable liquid and should be kept away from open flames and high temperatures . When handling this compound, good ventilation is necessary to avoid inhalation of vapors . Protective measures, including wearing gloves, safety glasses, and protective clothing, should be taken .
生化分析
Biochemical Properties
It is known that it can be used as a monomer in the synthesis of polymers . These polymers can be used in the production of coatings, resins, adhesives, and other high-performance materials
Cellular Effects
Given its use in the synthesis of polymers, it may have an impact on cells in the context of biomedical applications, such as in the creation of biocompatible coatings or resins .
Molecular Mechanism
It is known that it can undergo polymerization, a process that involves the formation of covalent bonds between individual 2-Phenoxyethyl methacrylate molecules to form a polymer
Temporal Effects in Laboratory Settings
It is known that it has a boiling point of 130-132°C at 8mm and a flash point of 100°C . This suggests that it is stable under normal laboratory conditions.
Metabolic Pathways
It is known that it can undergo polymerization, a process that could potentially involve various enzymes and cofactors .
Transport and Distribution
Given its solubility in organic solvents , it may be able to pass through biological membranes.
准备方法
2-Phenoxyethyl methacrylate is typically synthesized through an esterification reaction between methacrylic acid and 2-phenoxyethanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of 2-Phenoxyethyl methacrylate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as fractional distillation, helps in achieving efficient production .
化学反应分析
2-Phenoxyethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of free radical initiators such as azobisisobutyronitrile (AIBN) to form polymers used in coatings and adhesives.
Esterification: It can react with carboxylic acids to form esters, which are useful in modifying polymer properties.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form methacrylic acid and 2-phenoxyethanol.
Common Reagents and Conditions:
Initiators: Azobisisobutyronitrile (AIBN) for polymerization.
Catalysts: Sulfuric acid for esterification.
Conditions: Reflux for esterification, ambient temperature for polymerization.
Major Products:
Polymers: Used in coatings, adhesives, and resins.
Esters: Modified polymers with enhanced properties.
相似化合物的比较
2-Phenoxyethyl methacrylate is unique due to its phenoxyethyl group, which imparts specific properties to the resulting polymers. Similar compounds include:
Ethylene glycol phenyl ether methacrylate: Similar structure but with different solubility and reactivity properties.
2-Hydroxyethyl methacrylate: Used in biomedical applications but lacks the phenoxyethyl group.
Uniqueness:
Phenoxyethyl Group: Provides enhanced solubility and compatibility with various substrates.
Versatility: Suitable for a wide range of applications in different fields.
属性
IUPAC Name |
2-phenoxyethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-10(2)12(13)15-9-8-14-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXQWAAGPPNOQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50858-63-4, 129401-30-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-phenoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50858-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenoxyethyl methacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129401-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6044773 | |
| Record name | Ethylene glycol phenyl ether methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-phenoxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
10595-06-9 | |
| Record name | Phenoxyethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10595-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenoxyethyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-phenoxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylene glycol phenyl ether methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxyethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENOXYETHYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S0749T15J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key properties of 2-phenoxyethyl methacrylate that make it suitable for various applications?
A1: 2-Phenoxyethyl methacrylate (POEMA) exhibits several beneficial properties:
- Polymerization Versatility: POEMA readily undergoes free radical polymerization, allowing for copolymerization with various monomers like methyl methacrylate (MMA), 2-[(phenylamino) carbonyl] oxyethyl methacrylate (PCOMA), and styrene. [, , ] This enables the creation of materials with tailored properties.
- Tunable Hydrophobicity: The presence of both aromatic and aliphatic ether groups in its structure contributes to its hydrophobic nature. This hydrophobicity can be further modulated by copolymerization with other monomers, leading to materials suitable for diverse applications. [, ]
- Temperature Sensitivity: Copolymers incorporating POEMA can exhibit temperature-dependent behavior, particularly when combined with temperature-sensitive monomers like N-isopropylacrylamide. This characteristic proves valuable in applications such as injectable hydrogels for biomedical applications. []
Q2: How does the structure of 2-phenoxyethyl methacrylate influence its reactivity in polymerization reactions?
A2: The structure of POEMA significantly impacts its reactivity:
- Electron-Withdrawing Effect: The phenoxy group, due to its electron-withdrawing nature, reduces the electron density on the vinyl group of POEMA, influencing its reactivity ratios during copolymerization. This effect is evident in its copolymerization behavior with monomers like MMA. []
Q3: Can you elaborate on the applications of 2-phenoxyethyl methacrylate in the development of advanced materials?
A3: POEMA finds utility in diverse applications:
- Biomedical Materials: POEMA serves as a crucial component in developing temperature-sensitive hydrogels for artificial lenses. Its incorporation imparts biocompatibility and enables the creation of injectable materials that solidify at body temperature. [] Additionally, its hydrophobic nature contributes to the development of "glistening-free" acrylic intraocular lens (IOL) materials with improved biocompatibility and reduced risk of complications like posterior capsule opacification and postoperative endophthalmitis. []
- Thermal Transfer Sheets: Copolymers of POEMA, particularly with 2-hydroxyethyl methacrylate and styrene-acrylonitrile copolymers, find application in thermal transfer sheets due to their ability to receive and retain dyes effectively. []
Q4: Are there any challenges associated with using 2-phenoxyethyl methacrylate in specific applications?
A4: While POEMA offers numerous advantages, certain challenges exist:
- Control over Polymerization: In some cases, achieving precise control over the RAFT dispersion polymerization of POEMA, particularly when targeting well-defined block copolymers with narrow dispersity, can be challenging. [] This highlights the need for optimized polymerization conditions and potentially the exploration of alternative polymerization techniques for specific applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


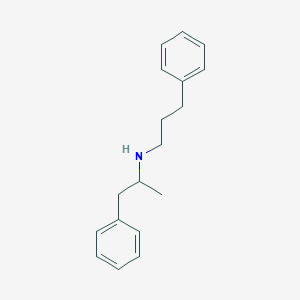
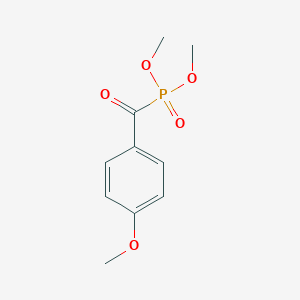
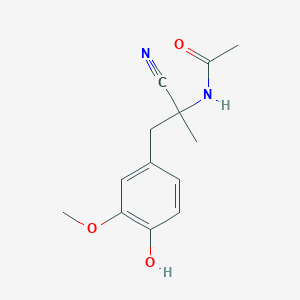

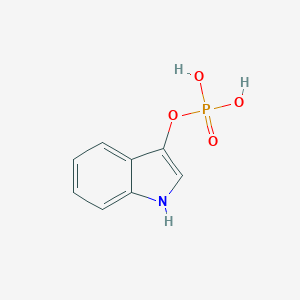
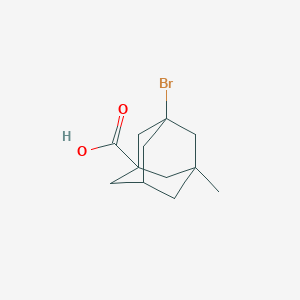
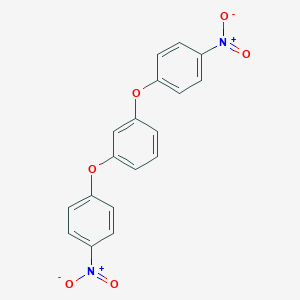
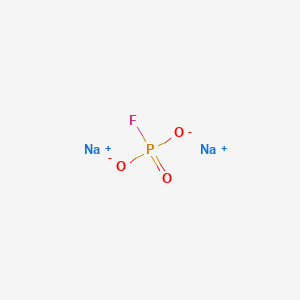
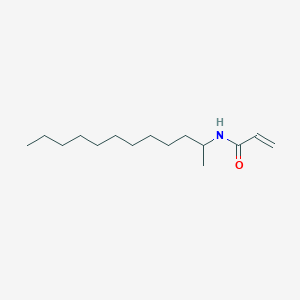
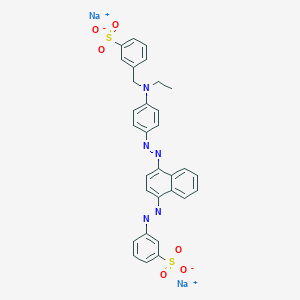

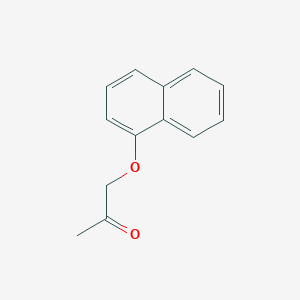
![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)
